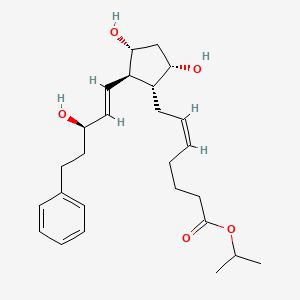

Bimatoprost isopropyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22-,23-,24+,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZRPRSJSQLFBO-DYZSFVSISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Bimatoprost Isopropyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost (B1667075), a synthetic prostamide analogue of prostaglandin (B15479496) F2α (PGF2α), is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. While often referred to as a prostamide, its primary mechanism of action is now understood to be mediated through the prostaglandin F (FP) receptor. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which bimatoprost and its active metabolite exert their therapeutic effects. It details the conversion of the bimatoprost prodrug, its interaction with the FP receptor, the subsequent signaling cascades, and the ultimate physiological responses leading to a reduction in IOP. This document synthesizes key experimental findings, presents quantitative data for comparative analysis, and outlines the methodologies employed in these pivotal studies.

The Prodrug Nature of Bimatoprost

Bimatoprost is administered as an ethyl amide prodrug.[1][2] In ocular tissues, particularly the cornea, iris, ciliary body, and sclera, it undergoes hydrolysis by endogenous amidases to form its biologically active metabolite, bimatoprost free acid (17-phenyl-trinor PGF2α).[3][4][5] This conversion is crucial for its therapeutic efficacy, as the free acid form exhibits significantly higher potency at the target receptor.[6]

Experimental Protocol: In Vitro Hydrolysis of Bimatoprost

To determine the rate of bimatoprost hydrolysis in ocular tissues, an in vitro experiment can be conducted as follows:

-

Tissue Preparation: Obtain fresh human or rabbit ocular tissues (cornea, sclera, iris, and ciliary body).

-

Incubation: Incubate a known concentration of bimatoprost (e.g., from a 0.03% solution) with the prepared tissues in a suitable buffer at 37°C.

-

Sample Collection: Collect aliquots of the incubation medium at various time points (e.g., 0, 1, 2, 3 hours).

-

Analysis: Quantify the concentration of bimatoprost free acid in the collected samples using a sensitive analytical method such as gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7]

-

Data Calculation: Calculate the rate of hydrolysis in pmol of bimatoprost free acid formed per mg of tissue per hour.

Caption: This diagram illustrates the enzymatic conversion of the bimatoprost prodrug to its active form, bimatoprost free acid, within ocular tissues.

Molecular Target: The Prostaglandin F (FP) Receptor

The primary molecular target for both bimatoprost and its more potent free acid is the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[8][9][10] Activation of the FP receptor initiates a cascade of intracellular signaling events that ultimately lead to the physiological effects of the drug. While the existence of a distinct "prostamide receptor" has been postulated, the overwhelming evidence points to the FP receptor as the mediator of bimatoprost's IOP-lowering effects.[4]

Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of bimatoprost and its free acid at the FP receptor from various studies.

Table 1: Receptor Binding Affinity (Ki) for the FP Receptor

| Compound | Ki (nM) | Experimental System | Reference |

| Bimatoprost | 6310 ± 1650 | [3H]prostaglandin F2α displacement from FP receptors | [8] |

| Bimatoprost | 9250 ± 846 | [3H]-travoprost acid displacement from FP receptors | [9] |

| Bimatoprost Free Acid | 59 ± 6 | [3H]-travoprost acid displacement from FP receptors | [9] |

Table 2: Functional Agonist Potency (EC50) at the FP Receptor

| Compound | EC50 (nM) | Assay | Cell Type | Reference |

| Bimatoprost | 2940 ± 1663 | Intracellular Ca2+ Mobilization | HEK-293 cells expressing human FP receptors | [8] |

| Bimatoprost | 2200 ± 670 | Intracellular Ca2+ Mobilization | 3T3 mouse fibroblasts (native FP receptors) | [8] |

| Bimatoprost | 3070 ± 1330 | Intracellular Ca2+ Mobilization | HEK-293 cells expressing human ciliary body FP receptor | [9] |

| Bimatoprost Free Acid | 15 ± 3 | Intracellular Ca2+ Mobilization | HEK-293 cells expressing human ciliary body FP receptor | [9] |

| Bimatoprost | 694 ± 293 | Phosphoinositide (PI) Turnover | Cloned human ciliary body FP receptor | [11] |

| Bimatoprost Free Acid | 5.8 ± 2.6 | Phosphoinositide (PI) Turnover | Cloned human ciliary body FP receptor | [11] |

| Bimatoprost | 1410-6940 | Phosphoinositide (PI) Turnover | Human Trabecular Meshwork (h-TM) cells | [12] |

| Bimatoprost Free Acid | 112 | Phosphoinositide (PI) Turnover | Human Trabecular Meshwork (h-TM) cells | [12] |

| Bimatoprost | 9.6 ± 1.1 µM | Phosphoinositide (PI) Turnover | Human Ciliary Muscle (h-CM) cells | [13] |

| Bimatoprost Free Acid | 3.6 ± 1.2 | Phosphoinositide (PI) Turnover | Human Ciliary Muscle (h-CM) cells | [13] |

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture: Culture cells expressing the FP receptor (e.g., HEK-293 cells transfected with the human FP receptor).

-

Membrane Preparation: Prepare cell membrane fractions from the cultured cells.

-

Binding Reaction: Incubate the membrane preparations with a radiolabeled FP receptor agonist (e.g., [3H]prostaglandin F2α or [3H]-travoprost acid) in the presence of varying concentrations of unlabeled bimatoprost or bimatoprost free acid.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.

-

Data Analysis: Determine the Ki value by analyzing the competition binding data using appropriate pharmacological software.

Intracellular Signaling Pathways

Activation of the FP receptor by bimatoprost or its free acid initiates downstream signaling primarily through the Gq/11 G-protein pathway.[14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[8][9] DAG, along with calcium, activates protein kinase C (PKC). There is also evidence for the involvement of the mitogen-activated protein (MAP) kinase signaling pathway.[13][14]

Caption: Signaling cascade initiated by the activation of the FP receptor by bimatoprost and its free acid.

Experimental Protocol: Intracellular Calcium Mobilization Assay

-

Cell Loading: Load cells expressing the FP receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Add bimatoprost or bimatoprost free acid to the cells.

-

Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Data Analysis: Quantify the increase in intracellular calcium concentration and calculate the EC50 value from the dose-response curve.[9]

Physiological Mechanism of IOP Reduction

The primary therapeutic effect of bimatoprost is the reduction of intraocular pressure.[15] This is achieved by increasing the outflow of aqueous humor from the anterior chamber of the eye through two main pathways:

-

Uveoscleral Outflow (Pressure-Insensitive Pathway): Bimatoprost significantly enhances the outflow of aqueous humor through the uveoscleral pathway.[16] This is thought to involve the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[16]

-

Trabecular Meshwork Outflow (Pressure-Sensitive Pathway): Bimatoprost also increases outflow through the trabecular meshwork.[15][17][18] This is associated with a reduction in the tonographic resistance to outflow.[15] Cellular effects in the trabecular meshwork and Schlemm's canal, including decreased cell contractility, contribute to this enhanced outflow.[18]

Data Presentation: Effects on Aqueous Humor Dynamics

| Parameter | Effect of Bimatoprost | Magnitude of Change | Reference |

| Aqueous Humor Flow Rate | Mild stimulation | 13% (day), 14% (night) | [15] |

| Tonographic Resistance to Outflow | Reduction | 26% | [15] |

| Outflow Facility | Increase | 38% to 50% (Schiøtz tonography) | [19] |

Experimental Protocol: Tonography and Fluorophotometry

-

Tonography (Schiøtz or Pneumatonography): This technique measures the resistance to aqueous humor outflow. A tonometer is placed on the cornea for a set period (e.g., 2-4 minutes), and the change in intraocular pressure is used to calculate the outflow facility.[20]

-

Fluorophotometry: This method is used to measure the rate of aqueous humor flow. A fluorescent dye is instilled into the eye, and its clearance from the anterior chamber is measured over time using a specialized fluorophotometer.[20] The uveoscleral outflow can then be calculated using the Goldmann equation.

Caption: The dual mechanism of bimatoprost in enhancing aqueous humor outflow to reduce intraocular pressure.

Conclusion

The mechanism of action of bimatoprost is a well-defined process initiated by its hydrolysis to the active bimatoprost free acid. This active metabolite potently agonizes the prostaglandin F (FP) receptor, a G-protein coupled receptor. The subsequent activation of the Gq/11-PLC-IP3/DAG signaling pathway leads to increased intracellular calcium and the activation of downstream effectors. These molecular events translate into significant physiological changes within the eye, primarily the enhancement of aqueous humor outflow through both the uveoscleral and trabecular meshwork pathways. The culmination of this cascade is the effective reduction of intraocular pressure, the primary therapeutic goal in the management of glaucoma and ocular hypertension. This comprehensive understanding of bimatoprost's mechanism of action is vital for the continued development of novel and improved therapies for these sight-threatening conditions.

References

- 1. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of Ocular Hypotensive Agents (PGF2α Analogs—Bimatoprost, Latanoprost, and Travoprost) With MDR Efflux Pumps on the Rabbit Cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 11. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of action of bimatoprost, latanoprost, and travoprost in healthy subjects. A crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Bimatoprost Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for bimatoprost (B1667075) isopropyl ester, a prostaglandin (B15479496) F2α analog. Bimatoprost isopropyl ester, chemically known as 17-phenyl-18,19,20-trinor-PGF2α isopropyl ester, is a molecule of significant interest in medicinal chemistry. This document details the core synthetic route, providing experimental protocols for key reactions, quantitative data for each step, and visual diagrams to elucidate the process.

Overview of the Synthetic Pathway

The most common and well-established synthetic route to this compound commences with a chiral building block known as the Corey lactone. This strategy involves a series of key transformations to construct the characteristic prostaglandin structure with the desired stereochemistry. The major phases of the synthesis are:

-

Protection and Functional Group Interconversion of the Corey Lactone: The synthesis begins with the protection of the hydroxyl groups of the Corey lactone, followed by oxidation of the primary alcohol to an aldehyde.

-

Introduction of the α-Chain via Wittig Reaction: The seven-carbon α-chain is introduced through a Wittig reaction between the aldehyde intermediate and a suitable phosphonium (B103445) ylide.

-

Formation of the ω-Chain and Stereoselective Reduction: The ω-chain is introduced, and a crucial stereoselective reduction of the C-15 ketone is performed to yield the desired (S)-alcohol.

-

Deprotection: The protecting groups on the hydroxyl functions are removed.

-

Final Esterification: The synthesis culminates in the esterification of the free carboxylic acid with isopropyl iodide to yield the final product, this compound.

Detailed Synthetic Steps and Experimental Protocols

This section provides a step-by-step guide to the synthesis of this compound, including detailed experimental protocols derived from established literature.

Step 1: Protection of Corey Lactone and Oxidation to Aldehyde

The synthesis typically starts from a commercially available protected Corey lactone, such as the p-phenylbenzoyl (PPB) or tert-butyldimethylsilyl (TBS) protected form. The protected lactone is then oxidized to the corresponding aldehyde.

Experimental Protocol: Oxidation of Protected Corey Lactone

-

Materials: p-Phenylbenzoyl protected Corey lactone, Dicyclohexylcarbodiimide (DCC), Dimethyl sulfoxide (B87167) (DMSO), a suitable solvent (e.g., anhydrous benzene (B151609) or toluene).

-

Procedure: To a solution of p-phenylbenzoyl protected Corey lactone in anhydrous benzene, add DCC and DMSO. The reaction is stirred at room temperature until the oxidation is complete, as monitored by thin-layer chromatography (TLC). The resulting aldehyde is typically not isolated and is used directly in the next step.

Step 2: Wittig Reaction for α-Chain Elongation

The aldehyde obtained from the previous step is reacted with a phosphonium ylide generated from (4-carboxybutyl)triphenylphosphonium bromide to introduce the α-chain of the prostaglandin.

Experimental Protocol: Wittig Reaction

-

Materials: Aldehyde from Step 1, (4-carboxybutyl)triphenylphosphonium bromide, a strong base (e.g., sodium hydride or potassium tert-butoxide), anhydrous solvent (e.g., DMSO or THF).

-

Procedure: A solution of the phosphonium salt in the anhydrous solvent is treated with the strong base to generate the ylide. The solution of the aldehyde from Step 1 is then added dropwise to the ylide solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until completion. The resulting product is a prostaglandin intermediate containing the full α-chain with a terminal carboxylic acid.

Step 3: Stereoselective Reduction of the C-15 Ketone

Following the introduction of the ω-chain (often incorporated within the initial Corey lactone derivative or added in a subsequent step not detailed here), a critical step is the stereoselective reduction of the C-15 ketone to the corresponding (S)-alcohol. This stereocenter is crucial for the biological activity of the molecule.

Experimental Protocol: Stereoselective Ketone Reduction

-

Materials: 15-keto prostaglandin intermediate, a stereoselective reducing agent (e.g., L-selectride® or (-)-B-chlorodiisopinocamphenylborane [(-)-DIP-Cl]), anhydrous solvent (e.g., THF or diethyl ether).

-

Procedure: The 15-keto intermediate is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C). The stereoselective reducing agent is then added slowly. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the desired 15-(S)-alcohol is isolated and purified. The use of L-selectride has been shown to significantly improve the diastereoselectivity of this reduction, increasing the yield of the desired 15S-alcohol to around 60%[1].

Step 4: Deprotection of Hydroxyl Groups

The protecting groups on the C-9, C-11, and C-15 hydroxyl groups are removed to yield the free prostaglandin acid.

Experimental Protocol: Deprotection

-

Materials: Protected prostaglandin intermediate, a suitable deprotecting agent (e.g., potassium carbonate in methanol (B129727) for PPB groups, or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) for silyl (B83357) ethers).

-

Procedure: The protected prostaglandin is dissolved in a suitable solvent, and the deprotecting agent is added. The reaction is stirred at room temperature or with gentle heating until the deprotection is complete. The resulting diol is then purified.

Step 5: Esterification to this compound

The final step is the esterification of the free carboxylic acid of the prostaglandin core with an isopropyl group.

Experimental Protocol: Isopropyl Esterification [2]

-

Materials: Bimatoprost acid ((Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((R)-3-hydroxy-5-phenyl-pent-1-enyl)-cyclopentyl]-hept-5-enoic acid), Isopropyl iodide, a base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene), a suitable solvent (e.g., acetone (B3395972) or acetonitrile).

-

Procedure: To a solution of bimatoprost acid in the solvent, the base and isopropyl iodide are added. The mixture is stirred at room temperature or with gentle heating until the esterification is complete. The reaction is monitored by TLC. After completion, the solvent is removed, and the crude this compound is purified by column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps. It is important to note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.

| Step | Reaction | Starting Material | Product | Reported Yield (%) | Reference |

| 1 & 2 | Oxidation & Wittig Reaction | Protected Corey Lactone | Protected 15-keto-PGF2α analog | Not explicitly stated in combined form | General Prostaglandin Synthesis |

| 3 | Stereoselective Reduction | 15-keto-PGF2α analog | 15(S)-hydroxy-PGF2α analog | ~60% (with L-selectride) | [1] |

| 4 | Deprotection | Protected 15(S)-hydroxy-PGF2α analog | Bimatoprost Acid | High (often quantitative) | General Prostaglandin Synthesis |

| 5 | Isopropyl Esterification | Bimatoprost Acid | This compound | High (typically >90%) | [2] |

Visualization of the Synthetic Pathway

The following diagrams illustrate the core synthetic pathway and key transformations.

Caption: Overall synthetic scheme for this compound.

Conclusion

The synthesis of this compound is a multi-step process that relies on established prostaglandin chemistry. The Corey lactone serves as a versatile starting material, and the key transformations include a Wittig reaction for α-chain installation, a highly stereoselective reduction to set the C-15 hydroxyl configuration, and a final esterification step. The protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and development of this important prostaglandin analog. Careful optimization of each step is crucial for achieving high overall yields and purity of the final product.

References

An In-depth Technical Guide to the Chemical Properties of Bimatoprost Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Bimatoprost (B1667075) isopropyl ester, a significant prostaglandin (B15479496) F2α analog. The document details its physicochemical characteristics, stability profile, relevant experimental protocols, and its biological mechanism of action, offering critical data for research and development applications.

Physicochemical Properties

Bimatoprost isopropyl ester is the isopropyl ester of the free acid prostaglandin that corresponds to Bimatoprost. While Bimatoprost is a prostamide, its isopropyl ester form is a prostaglandin analog that has been investigated for its potent ocular hypotensive activity.[1]

Chemical Identifiers and Molecular Characteristics

The fundamental chemical identifiers and properties of this compound are summarized below. This data is essential for substance identification, analytical method development, and chemical modeling.

| Property | Value | Source(s) |

| IUPAC Name | Isopropyl (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoate | [2] |

| Synonyms | 17-phenyl trinor PGF2α isopropyl ester, Dehydrolatanoprost | [2] |

| CAS Number | 130209-76-6 | [2][3] |

| Molecular Formula | C₂₆H₃₈O₅ | [1][2][3][4][5] |

| Molecular Weight | 430.58 g/mol (also reported as 430.577 g/mol and 430.6 g/mol ) | [1][3][4] |

| Appearance | Pale yellow to colorless oily liquid or pale yellow to white waxy solid | [2][6] |

Physical and Chemical Data

The physical properties of this compound influence its solubility, formulation, and behavior in biological systems.

| Property | Value | Source(s) |

| Boiling Point | 573.4 ± 50.0 °C at 760 mmHg | [1] |

| Flash Point | 185.0 ± 23.6 °C | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| LogP | 3.56 | [1] |

| Vapor Pressure | 0.0 ± 1.7 mmHg at 25°C | [1] |

| Solubility | Practically insoluble in water; Freely soluble in alcohol, acetonitrile, methanol. Soluble in MEOH. | [2][3][6] |

| Storage | Store at -10°C or between 2-8°C for long-term storage in a tightly sealed container, protected from light and moisture. | [2][3][6] |

Chemical Stability and Degradation

While specific degradation pathway studies for this compound are not extensively detailed in the provided results, inferences can be drawn from the stability of the closely related amide, Bimatoprost. Amides are generally more chemically stable than esters of similar structures.[7] Bimatoprost itself is a stable molecule that does not require refrigeration and has shown no measurable degradation under thermal stress conditions (27°C, 37°C, or 50°C).[8][9][10]

However, forced degradation studies on Bimatoprost have shown it undergoes significant degradation in acidic and oxidative environments, while remaining stable under alkaline, thermal, and photolytic conditions.[11] It is plausible that the ester linkage in this compound would be susceptible to hydrolytic degradation, particularly under acidic or alkaline conditions.

Biological Activity and Mechanism of Action

This compound is a prodrug. In the eye, it is hydrolyzed by ocular esterases to its biologically active free acid form, 17-phenyl trinor PGF2α.[7][12] This free acid is a potent agonist of the Prostaglandin F (FP) receptor.

The activation of FP receptors in ocular tissues, such as the ciliary body and trabecular meshwork, initiates a signaling cascade that leads to a reduction in intraocular pressure (IOP).[12][13] This is achieved primarily by increasing the outflow of aqueous humor through two main pathways: the pressure-insensitive uveoscleral pathway and the pressure-sensitive trabecular meshwork pathway.[12][13][14][15][16] The enhanced outflow reduces the fluid volume in the anterior chamber, thereby lowering IOP.

References

- 1. This compound | CAS#:130273-87-9 | Chemsrc [chemsrc.com]

- 2. watson-int.com [watson-int.com]

- 3. allmpus.com [allmpus.com]

- 4. scbt.com [scbt.com]

- 5. biocompare.com [biocompare.com]

- 6. apnoke.com [apnoke.com]

- 7. mdpi.com [mdpi.com]

- 8. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: A patient-use study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.northwestern.edu [scholars.northwestern.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to Bimatoprost Isopropyl Ester and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bimatoprost (B1667075) isopropyl ester and its structural analogs, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel ophthalmic therapeutics.

Introduction: Prostaglandin (B15479496) Analogs in Ocular Hypotension

Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α (PGF2α), and is a potent ocular hypotensive agent used in the treatment of glaucoma.[1] Unlike other PGF2α analogs such as latanoprost (B1674536) and travoprost, which are isopropyl esters, bimatoprost possesses a C-1 ethyl amide moiety. This structural difference is a key determinant of its unique pharmacological profile.[2] The primary mechanism of action for these compounds is the enhancement of aqueous humor outflow from the eye, thereby reducing intraocular pressure (IOP).[3] This is achieved through actions on both the uveoscleral and trabecular meshwork outflow pathways.[3]

Structure-Activity Relationships

The therapeutic efficacy of bimatoprost and its analogs is intrinsically linked to their chemical structure. Modifications to the core prostaglandin scaffold, particularly at the α-chain (C-1 position) and the ω-chain, have profound effects on their biological activity.

Omega-Chain Modifications

Alterations to the omega-chain of the prostaglandin structure have been a key focus of analog development. Replacing parts of the omega-chain with a benzene (B151609) ring, for instance, has been shown to alter both the potency and receptor profile of PGF2α analogs.[4] The position of this aromatic ring is critical, with substitution at the C-17 position, as seen in 17-phenyl-18,19,20-trinor PGF2α-isopropyl ester, demonstrating a significantly improved therapeutic index compared to PGF2α and its simple esters.[4] Further modifications to this phenyl ring, such as the introduction of a methyl group at the 2 or 3-position, can enhance biological activity more than substitution at the 4-position.[4]

Alpha-Chain Modifications: The Ester-Amide Distinction

The nature of the substituent at the C-1 position of the α-chain is a critical determinant of the pharmacological classification and activity of these compounds. While most prostaglandin analogs developed for glaucoma are isopropyl esters, which act as prodrugs and are hydrolyzed in the eye to the active free acid, bimatoprost is a prostamide with a C-1 ethyl amide.[1] This distinction has led to investigations into whether bimatoprost itself is the active molecule or if it too undergoes hydrolysis to its corresponding free acid.

Quantitative Bioactivity Data

The following tables summarize the in vitro and in vivo bioactivity of bimatoprost and several key structural analogs. These data are essential for understanding the structure-activity relationships and for guiding the design of new, more potent, and selective compounds.

Table 1: In Vitro Agonist Activity at the Human Ciliary Body FP Prostaglandin Receptor

| Compound | EC50 (nM) |

| Travoprost acid | 3.2 ± 0.6 |

| Bimatoprost free acid (17-phenyl-trinor PGF2α) | 5.8 ± 2.6 |

| Fluprostenol | 6.1 ± 1.5 |

| Latanoprost free acid (PHXA85) | 54.6 ± 12.4 |

| Bimatoprost (amide prodrug) | 694 ± 293 |

| Travoprost (isopropyl ester prodrug) | 42.3 ± 6.7 |

| Latanoprost (isopropyl ester prodrug) | 126 ± 347 |

| Unoprostone isopropyl ester | 9,100 ± 2,870 |

Table 2: In Vivo Intraocular Pressure (IOP) Lowering Efficacy

| Compound (Concentration) | Mean IOP Reduction (mmHg) | Percent IOP Reduction from Baseline | Study Population | Duration |

| Bimatoprost 0.03% | 2.8 - 3.8 | 17.5% - 21.6% | Normal-Tension Glaucoma | 3 months |

| Latanoprost 0.005% | 2.1 - 2.6 | 12.7% - 16.2% | Normal-Tension Glaucoma | 3 months |

| Bimatoprost 0.03% | 5.9 - 6.2 | 25% - 26% | Glaucoma or Ocular Hypertension | 6 months |

| Travoprost 0.004% | 5.2 - 5.3 | 22% - 23% | Glaucoma or Ocular Hypertension | 6 months |

Synthesis of Bimatoprost and its Analogs

The synthesis of bimatoprost and its structural analogs is a complex, multi-step process that often utilizes key intermediates to build the final molecule. A common and efficient strategy involves the use of a bicyclic enal intermediate, which can be prepared via an organocatalytic aldol (B89426) reaction of succinaldehyde.[5] This key intermediate is then elaborated through a series of reactions to attach the required α and ω side chains.

A convergent synthetic approach has also been developed, employing a Julia-Lythgoe olefination of a structurally advanced phenylsulfone with an enantiomerically pure aldehyde ω-chain synthon.[6] This strategy allows for the efficient synthesis of a variety of prostaglandin analogs from a common intermediate.

The seminal work of E.J. Corey in the stereo-controlled synthesis of prostaglandins (B1171923) laid the foundation for many of the modern synthetic routes.[7][8][9] These methods emphasize the precise control of stereochemistry at multiple chiral centers, which is crucial for the biological activity of the final compounds.

Experimental Protocols

FP Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the prostaglandin F2α (FP) receptor.

Materials:

-

Cell membranes expressing the human FP receptor.

-

Radioligand (e.g., [3H]-PGF2α).

-

Test compounds (bimatoprost analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki values for the test compounds by non-linear regression analysis of the competition binding data.

In Vivo Measurement of Intraocular Pressure (IOP)

Objective: To evaluate the IOP-lowering efficacy of bimatoprost analogs in an animal model.

Materials:

-

Animal model (e.g., normotensive or ocular hypertensive rabbits or non-human primates).

-

Test compound formulated as a topical ophthalmic solution.

-

Vehicle control solution.

-

Tonometer (e.g., Tono-Pen).

-

Topical anesthetic.

Procedure:

-

Measure the baseline IOP of both eyes in each animal.

-

Administer a single drop of the test compound solution to one eye and the vehicle to the contralateral eye.

-

Measure the IOP in both eyes at various time points post-instillation (e.g., 2, 4, 6, 8, and 24 hours).

-

Calculate the mean change in IOP from baseline for both the treated and control eyes.

-

Compare the IOP-lowering effect of the test compound to the vehicle control.

Signaling Pathways and Mechanism of Action

Bimatoprost and its analogs exert their effects by activating the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[10] Upon ligand binding, the FP receptor couples to Gq proteins, initiating a downstream signaling cascade.

Caption: FP Receptor Signaling Pathway.

This activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events converge on the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, such as activator protein-1 (AP-1). This leads to the increased expression of genes encoding matrix metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-3, and MMP-9.[11][12][13][14] These enzymes are secreted by ciliary muscle and trabecular meshwork cells and are responsible for remodeling the extracellular matrix in the uveoscleral and trabecular outflow pathways.[11][12][13][14] This remodeling reduces the hydraulic resistance to aqueous humor outflow, leading to a decrease in IOP.

Caption: Experimental Workflow for SAR Studies.

Conclusion

Bimatoprost and its structural analogs represent a cornerstone in the management of glaucoma. A thorough understanding of their structure-activity relationships, mechanisms of action, and synthetic pathways is paramount for the development of next-generation ocular hypotensive agents. This technical guide has provided a detailed overview of these key aspects, offering valuable insights for researchers and drug development professionals in the field of ophthalmology. The continued exploration of novel structural modifications, guided by the principles outlined herein, holds the promise of delivering even more effective and safer therapies for patients with glaucoma.

References

- 1. Bimatoprost: a member of a new class of agents, the prostamides, for glaucoma management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A 3-month clinical trial comparing the IOP-lowering efficacy of bimatoprost and latanoprost in patients with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20150031898A1 - Process for preparation of prostaglandin f2 alpha analogues - Google Patents [patents.google.com]

- 7. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Prostaglandins increase matrix metalloproteinase release from human ciliary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of prostaglandin analogs on matrix metalloproteinases and tissue inhibitor of metalloproteinases in eyelid muscle specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased matrix metalloproteinases 1, 2, and 3 in the monkey uveoscleral outflow pathway after topical prostaglandin F(2 alpha)-isopropyl ester treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity of Bimatoprost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of Bimatoprost, a prostamide analog widely used in the treatment of glaucoma and ocular hypertension. This document delves into the nuanced mechanism of action of Bimatoprost, presenting key quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways.

Introduction: The Dual-Hypothesis Mechanism of Action

Bimatoprost, an ethyl amide derivative of prostaglandin (B15479496) F2α, stands out among ocular hypotensive agents due to a compelling debate surrounding its precise mechanism of action. Two primary theories are currently prominent in the scientific literature:

-

The Prodrug Hypothesis: This theory posits that Bimatoprost acts as a prodrug, which, after topical administration to the eye, is hydrolyzed by corneal enzymes into its active form, Bimatoprost free acid. This free acid then functions as a potent agonist at the prostaglandin F (FP) receptor, a Gq-protein coupled receptor. Activation of the FP receptor in the ciliary muscle and trabecular meshwork is known to increase the outflow of aqueous humor, thereby reducing intraocular pressure (IOP).

-

The Prostamide Hypothesis: An alternative and compelling hypothesis suggests that Bimatoprost itself is the active molecule, exerting its effects through a distinct and yet-to-be-fully-characterized "prostamide receptor." Some research indicates this putative receptor may be a heterodimer of the FP receptor and one of its splice variants. This direct action is thought to mediate the IOP-lowering effect through a unique signaling cascade.

This guide will explore the evidence supporting both hypotheses, providing the necessary data and methodologies for a thorough understanding of Bimatoprost's pharmacology. It is important to note that the term "Bimatoprost isopropyl ester" is not accurate; Bimatoprost is an ethyl amide, distinguishing it from other prostaglandin analogs like latanoprost (B1674536) and travoprost, which are isopropyl esters.

Quantitative Receptor Binding and Functional Activity Data

The following tables summarize the key binding affinity (Ki) and functional potency (EC50) values for Bimatoprost and its free acid at various prostanoid receptors. This data is crucial for understanding the selectivity and potency of these compounds.

Table 1: Binding Affinity (Ki, nM) of Bimatoprost and its Metabolite at Prostanoid Receptors

| Compound | FP Receptor | EP1 Receptor | EP3 Receptor |

| Bimatoprost | 6310 ± 1650[1] | - | - |

| Bimatoprost Free Acid | 83[2] | 95[2] | 387[2] |

| Latanoprost Acid | 98[2] | 119[2] | - |

| Travoprost Acid | 35 ± 5[2] | 9540[2] | 3501[2] |

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Functional Potency (EC50, nM) of Prostaglandin Analogs at the FP Receptor

| Compound | Cloned Human Ciliary Body FP Receptor |

| Bimatoprost | 694 ± 293[3][4] |

| Bimatoprost Free Acid | 5.8 ± 2.6[3][4] |

| Latanoprost (isopropyl ester) | 126 ± 347[3][4] |

| Latanoprost Acid | 54.6 ± 12.4[3][4] |

| Travoprost (isopropyl ester) | 42.3 ± 6.7[3][4] |

| Travoprost Acid | 3.2 ± 0.6[3][4] |

Note: A lower EC50 value indicates a higher potency in activating the receptor. These values were determined using phosphoinositide turnover assays.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the receptor binding and functional activity of Bimatoprost.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a ligand for a receptor.[5]

Objective: To measure the ability of Bimatoprost and Bimatoprost free acid to displace a radiolabeled ligand from the prostaglandin FP receptor.

Materials:

-

Cell membranes expressing the human prostaglandin FP receptor.

-

Radioligand (e.g., [3H]-PGF2α).

-

Test compounds (Bimatoprost, Bimatoprost free acid).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the FP receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Competition Binding: Add increasing concentrations of the unlabeled test compound (Bimatoprost or Bimatoprost free acid).

-

Radioligand Addition: Add a fixed concentration of the radiolabeled ligand (e.g., [3H]-PGF2α) to each well.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the functional activity of Gq-coupled receptors, such as the FP receptor, by detecting changes in intracellular calcium levels.[6][7]

Objective: To determine the ability of Bimatoprost and its free acid to stimulate an increase in intracellular calcium via the FP receptor.

Materials:

-

HEK293 cells stably expressing the human FP receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (Bimatoprost, Bimatoprost free acid).

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed the HEK293-FP cells into a 96-well, black-walled, clear-bottom plate and allow them to attach overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C to allow the cells to take up the dye.

-

Compound Plate Preparation: Prepare a separate 96-well plate containing various concentrations of the test compounds.

-

FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds from the compound plate to the cell plate and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.

Phosphoinositide Turnover Assay

This assay provides a direct measure of the activation of Gq-coupled receptors by quantifying the production of inositol (B14025) phosphates (IPs), which are second messengers in this pathway.[8]

Objective: To quantify the production of inositol phosphates in response to stimulation of the FP receptor by Bimatoprost and its free acid.

Materials:

-

Cells expressing the human FP receptor.

-

[3H]-myo-inositol.

-

Lithium chloride (LiCl) solution.

-

Perchloric acid.

-

Dowex anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Cell Labeling: Incubate the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into the cellular phosphoinositide pools.

-

Pre-incubation with LiCl: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.

-

Stimulation: Add various concentrations of the test compounds (Bimatoprost or Bimatoprost free acid) and incubate for a specific time (e.g., 30 minutes).

-

Extraction of Inositol Phosphates: Stop the reaction by adding perchloric acid. Neutralize the extracts and apply them to Dowex anion-exchange columns.

-

Separation and Quantification: Elute the different inositol phosphate (B84403) species from the columns using buffers of increasing ionic strength. Collect the fractions and measure the radioactivity of each fraction using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the concentration of the test compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for receptor binding studies.

Signaling Pathways

References

- 1. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 8. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Hydrolysis of Bimatoprost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro hydrolysis of Bimatoprost (B1667075). Bimatoprost is a synthetic prostamide analog of prostaglandin (B15479496) F2α, widely used in the treatment of glaucoma and ocular hypertension.[1][2][3] While effective in its administered form, its conversion to the corresponding carboxylic acid, Bimatoprost acid (17-phenyl trinor PGF2α), is a critical aspect of its pharmacology. This document details the enzymatic conversion process, presents quantitative data from key studies, outlines experimental protocols for analysis, and visualizes the underlying pathways and workflows.

It is important to note a key structural distinction: the marketed formulation of Bimatoprost is an ethyl amide.[3] This differs from other prostaglandin analogs like Latanoprost, which are isopropyl esters. While Bimatoprost can be synthetically created as an isopropyl ester, this guide will focus on the hydrolysis of the commercially relevant ethyl amide, with comparative notes on its ester counterpart where applicable. The hydrolysis of the ethyl amide bond is catalyzed by amidase enzymes found in ocular tissues.[4][5]

The Hydrolysis Pathway: From Prodrug to Active Moiety

Bimatoprost's therapeutic effect is linked to its hydrolysis into Bimatoprost acid, a potent agonist for the prostaglandin FP receptor.[6][7][8] This bioactivation is carried out by enzymes present in various ocular tissues, including the cornea, sclera, iris, and ciliary body.[6][7][8] The cornea, in particular, has been shown to possess significant enzymatic amidase activity that facilitates this conversion.[4][5]

The chemical transformation involves the cleavage of the C-1 ethyl amide group to yield the free carboxylic acid, as illustrated below.

Caption: Enzymatic hydrolysis of Bimatoprost to its active free acid form.

Quantitative Analysis of In Vitro Hydrolysis

Multiple studies have quantified the rate of Bimatoprost hydrolysis in various ocular tissues. The data consistently show that the cornea is a primary site for this metabolic conversion.

Table 1: Rate of Bimatoprost Hydrolysis in Human Ocular Tissues

| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/hr) | Study Reference |

|---|---|---|

| Cornea | 6.3 | [6][8] |

| Iris | 2.8 | [6][8] |

| Sclera | 2.0 | [6][8] |

| Ciliary Body | 1.5 |[6][8] |

Data sourced from Davies et al. (2003). The study observed linear hydrolysis kinetics for at least three hours in the cornea, sclera, and ciliary body.[6][8]

While in vitro studies demonstrate robust conversion, analysis of aqueous humor in human patients reveals relatively low concentrations of the acid metabolite, suggesting that the hydrolysis and subsequent receptor activation may be highly localized within ocular tissues.

Table 2: Concentration of Bimatoprost and its Acid Metabolite in Human Aqueous Humor After a Single Topical Dose of Bimatoprost 0.03%

| Time Post-Dose | Mean Concentration of Bimatoprost (nM) | Mean Concentration of Bimatoprost Acid (nM) | Study Reference |

|---|---|---|---|

| 1 hour | 6.6 | 5.0 | [9] |

| 3 hours | 2.4 | 6.7 | [9] |

| 6 hours | Not Reported | 1.9 | [9] |

| 12 hours | Below Limit of Quantitation | Below Limit of Quantitation |[9][10] |

Data sourced from a randomized, controlled study in patients scheduled for cataract surgery.[9][10]

Experimental Protocols

The investigation of Bimatoprost hydrolysis in vitro requires precise experimental design and sensitive analytical techniques.

This protocol outlines a typical procedure for measuring the rate of Bimatoprost conversion to Bimatoprost acid in excised ocular tissues.

-

Tissue Preparation:

-

Obtain fresh human or rabbit ocular tissues (cornea, iris, ciliary body, sclera) from donors or animal models in accordance with ethical guidelines.

-

Tissues should be immediately placed in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.

-

Accurately weigh the tissue samples for later normalization of hydrolysis rates.

-

-

Incubation:

-

Place individual tissue sections into separate wells of a microplate or into individual vials.

-

Prepare a stock solution of Bimatoprost (e.g., 0.03% Lumigan® ophthalmic solution) in the incubation buffer.

-

Add a defined volume and concentration of the Bimatoprost solution to each tissue sample. A typical experiment might use 50 µL of 0.03% Bimatoprost.[8]

-

Incubate the samples at a physiologically relevant temperature (e.g., 37°C) for a series of time points (e.g., 1, 2, 3 hours).

-

-

Sample Collection and Processing:

-

At each time point, stop the enzymatic reaction by removing the tissue and/or adding a quenching solution (e.g., a strong acid or organic solvent like acetonitrile).

-

Centrifuge the samples to pellet any cellular debris.

-

Collect the supernatant, which contains the analyte (Bimatoprost) and the product (Bimatoprost acid).

-

Prepare samples for analysis, which may involve solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes and remove interfering substances.

-

HPLC-MS/MS is the standard method for accurately quantifying low concentrations of Bimatoprost and its metabolites in complex biological matrices.[9]

-

Chromatographic Separation:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A reverse-phase column (e.g., Zorbex SB phenyl, C18) is typically used for separation.[11]

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., 0.02 M phosphate (B84403) buffer or water with a modifier like formic acid) is used to elute the compounds.[11][12]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[11]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions of the target molecules.

-

Detection: A tandem mass spectrometer (e.g., a triple quadrupole) is used.

-

MRM (Multiple Reaction Monitoring): Specific precursor-to-product ion transitions are monitored for both Bimatoprost and Bimatoprost acid to ensure specificity and sensitivity. An internal standard (e.g., a deuterated version of the analyte) is crucial for accurate quantification.[9]

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of Bimatoprost and Bimatoprost acid in the experimental samples is determined by comparing their peak areas (normalized to the internal standard) against the calibration curve.

-

Workflow Visualization

The process of conducting an in vitro hydrolysis study can be visualized as a logical sequence of steps from preparation to final analysis.

References

- 1. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist. | BioGRID [thebiogrid.org]

- 6. researchgate.net [researchgate.net]

- 7. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]

- 12. Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Scilit [scilit.com]

The Journey of Bimatoprost Isopropyl Ester Through the Body: A Deep Dive into its Pharmacokinetics in Animal Models

For Immediate Release – This technical guide provides a comprehensive overview of the pharmacokinetics of bimatoprost (B1667075) isopropyl ester, a prostaglandin (B15479496) analogue widely used in the management of glaucoma, in various animal models. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, offering a detailed look into its behavior within a preclinical setting.

Bimatoprost, an isopropyl ester prodrug, is rapidly hydrolyzed in ocular tissues to its biologically active free acid, bimatoprost acid. This conversion is a critical step in its mechanism of action, which involves increasing the outflow of aqueous humor to reduce intraocular pressure. Understanding the pharmacokinetic profile of both the prodrug and its active metabolite is essential for optimizing drug delivery, ensuring efficacy, and minimizing potential side effects.

Ocular Pharmacokinetics: A Primary Focus

The primary site of action for bimatoprost is the eye. Preclinical studies, predominantly in rabbits, have extensively characterized its absorption and distribution within ocular tissues. Following topical administration, bimatoprost is rapidly absorbed and converted to bimatoprost acid.

Table 1: Ocular Pharmacokinetic Parameters of Bimatoprost Acid in Rabbits Following Topical Administration

| Formulation | Tissue | Cmax (ng/g or ng/mL) | Tmax (hours) | AUC (ng·h/g or ng·h/mL) |

| Bimatoprost 0.01% (once daily) | Aqueous Humor | 24.5 ± 4.1 | 0.5 | 68.8 ± 11.2 (0-8h) |

| Iris-Ciliary Body | 31.6 ± 5.3 | 0.5 | 78.4 ± 13.1 (0-6h) | |

| Bimatoprost 0.01% (twice daily) | Aqueous Humor | 27.8 ± 4.9 | 0.5 | 75.3 ± 12.5 (0-8h) |

| Iris-Ciliary Body | 35.1 ± 6.2 | 0.5 | 85.9 ± 14.8 (0-6h) | |

| Bimatoprost 0.03% | Aqueous Humor | 29.58 ± 26.37 | 1 | - |

| Iris-Ciliary Body | 18.38 ± 4.05 | 0.5 | 56.76 (0.25-24h) |

Data compiled from multiple sources.[1][2][3]

Due to extensive metabolism, the parent bimatoprost concentration in ocular tissues is often below the limit of quantitation shortly after administration, typically within an hour.[1][2] The focus of most ocular pharmacokinetic studies is therefore on the active metabolite, bimatoprost acid.[1][2]

In dogs, intracameral administration of a sustained-release bimatoprost implant resulted in significantly higher and more sustained concentrations of bimatoprost and its acid metabolite in the iris-ciliary body compared to topical administration.[4][5] This targeted delivery minimizes exposure to off-target ocular tissues.[4][5]

Systemic Pharmacokinetics: Beyond the Eye

Following ocular administration, a small fraction of bimatoprost is absorbed systemically. However, systemic exposure is generally low and does not lead to significant accumulation with repeated dosing.[6]

Table 2: Systemic Pharmacokinetic Parameters of Bimatoprost in Animal Models Following Intravenous Administration

| Species | Dose | Vd (L/kg) | CL (L/hr/kg) | Half-life (hr) |

| Rat | - | 2.1 - 6.0 | 12 | 0.42 |

| Monkey | - | 2.1 - 6.0 | - | 0.93 |

Vd: Volume of distribution; CL: Clearance. Data is limited for intravenous administration in animal models.[7]

In monkeys, after topical administration of 0.1% bimatoprost, the peak plasma concentration (Cmax) was 3.23 ng-eq/mL.[7] Following intravenous administration in monkeys, excretion was found to be approximately 58-64% in urine and 24-31% in feces.[8][9]

Distribution: Where Does It Go?

After intravenous administration in rats, radiolabeled bimatoprost was rapidly distributed to all tissues and organs examined.[9] The highest concentrations were observed in the gastrointestinal tract, liver, and kidney.[9] In pregnant rats, there was low but quantifiable transfer of the drug into the placenta, amniotic fluid, and fetus.[9] Radioactivity was also detected in the milk of lactating rats at concentrations similar to those in plasma.[9]

Metabolism: A Prodrug's Transformation

The metabolic pathway of bimatoprost is a multi-step process initiated by the hydrolysis of the isopropyl ester to the active bimatoprost acid. This is followed by further metabolism through oxidation, N-deethylation, and glucuronidation, leading to a variety of metabolites.[7][9] In rats and monkeys, glucuronidated metabolites are the major drug-related material found in blood, urine, and feces.[9] While CYP3A4 has been identified as one of the enzymes involved in human metabolism, specific cytochrome P450 isozymes in animal models are not extensively detailed in the available literature.[7][9]

Excretion: The Final Exit

The elimination of bimatoprost and its metabolites occurs through both renal and fecal routes. In monkeys, following intravenous administration, approximately 58-64% of the dose is excreted in the urine and 24-31% in the feces.[8][9] This indicates that both pathways are significant for the clearance of the drug from the body.

Experimental Protocols: The How-To

The data presented in this guide are derived from studies employing rigorous experimental methodologies. A typical ocular pharmacokinetic study in rabbits involves the following steps:

Animal Models and Dosing

New Zealand White rabbits are a commonly used model for ocular pharmacokinetic studies due to the anatomical similarities of their eyes to human eyes.[2] For systemic studies, rats, dogs, and monkeys are often employed. Dosing is typically performed via topical instillation for ocular studies and intravenous administration for systemic pharmacokinetic characterization.

Sample Collection and Analysis

Aqueous humor and iris-ciliary body are the primary matrices for ocular pharmacokinetic analysis.[2] Blood, urine, and feces are collected for systemic ADME studies.[9] Quantification of bimatoprost and its metabolites is predominantly achieved using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and specificity.[2][3][10][11][12][13]

Mechanism of Action: Signaling Pathways

Bimatoprost exerts its effects by interacting with the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to increased aqueous humor outflow.

The binding of bimatoprost acid to the FP receptor activates the Gq alpha subunit of the associated G-protein.[5][14][15][16][17] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][14][15][16][17] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][14][15][16][17] These signaling events lead to downstream effects that remodel the trabecular meshwork and uveoscleral pathway, facilitating increased aqueous humor outflow.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by rapid ocular absorption and hydrolysis to its active acid metabolite, followed by systemic distribution, extensive metabolism, and excretion through both renal and fecal routes. The low systemic exposure following topical ocular administration underscores its favorable safety profile. A thorough understanding of these ADME properties and the underlying mechanism of action is crucial for the continued development and refinement of prostaglandin analogues for the treatment of glaucoma and other ocular conditions.

References

- 1. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Intracameral Sustained-Release Bimatoprost Implant Delivers Bimatoprost to Target Tissues with Reduced Drug Exposure to Off-Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 6. researchgate.net [researchgate.net]

- 7. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 17. surendranathcollege.ac.in [surendranathcollege.ac.in]

The Biological Activity of Bimatoprost Isopropyl Ester: A Technical Guide

Abstract

Bimatoprost (B1667075) isopropyl ester, a synthetic prostaglandin (B15479496) analogue, is a cornerstone in the therapeutic management of open-angle glaucoma and ocular hypertension, and is also widely recognized for its cosmetic application in enhancing eyelash growth. This technical guide provides an in-depth examination of its biological activity, beginning with its conversion to the active metabolite, bimatoprost acid. We will dissect its molecular mechanism of action, focusing on its potent agonism at the prostaglandin F2α (FP) receptor. This document details the downstream signaling cascades, receptor binding affinities, and the physiological responses elicited in ocular tissues, including the trabecular meshwork and ciliary body, which lead to a reduction in intraocular pressure. Furthermore, the guide explores the cellular processes within the hair follicle dermal papilla that result in eyelash hypertrichosis. Quantitative pharmacological data are systematically presented, and detailed protocols for key in vitro assays are provided to facilitate reproducible research in the field.

Pharmacodynamics and Mechanism of Action

Bimatoprost isopropyl ester is a prodrug that undergoes rapid hydrolysis by corneal esterases upon topical administration to the eye, forming its biologically active free acid, bimatoprost acid (17-phenyl-trinor-PGF2α).[1][2] This conversion is critical for its therapeutic efficacy. The primary mechanism of action for bimatoprost acid is its function as a potent agonist of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[3][4] While the unhydrolyzed ester form of bimatoprost can bind to the FP receptor, its affinity and potency are substantially lower than that of the acid form.[3][5]

Intraocular Pressure (IOP) Reduction

Bimatoprost lowers IOP by enhancing the outflow of aqueous humor, the fluid within the anterior chamber of the eye. It achieves this through a dual mechanism, acting on both primary outflow pathways:[1][6][7][8]

-

Uveoscleral Outflow: The primary effect, accounting for the majority of IOP reduction, is the enhancement of the pressure-insensitive uveoscleral outflow pathway. Activation of FP receptors in the ciliary muscle leads to relaxation of the muscle fibers and remodeling of the extracellular matrix (ECM).[6][9] This remodeling, mediated by the upregulation of matrix metalloproteinases (MMPs) like MMP-1, MMP-3, and MMP-9, reduces hydraulic resistance and facilitates fluid drainage through the interstitial spaces of the ciliary body.[3][10][11]

-

Trabecular Outflow: Bimatoprost also improves outflow through the pressure-sensitive trabecular meshwork.[12][13] FP receptor activation in trabecular meshwork cells similarly induces MMP expression, leading to ECM degradation and decreased resistance to aqueous humor drainage into Schlemm's canal.[9][10]

Eyelash Growth (Hypertrichosis)

The mechanism for enhanced eyelash growth involves the interaction of bimatoprost with FP receptors present in the dermal papilla and outer root sheath of hair follicles.[14][15] This interaction is believed to modulate the hair growth cycle in two key ways:[10][16]

-

Prolongation of the Anagen Phase: It increases the duration of the anagen (growth) phase of the eyelash hair cycle.

-

Increased Follicular Recruitment: It stimulates a higher percentage of hair follicles to enter the anagen phase from the telogen (resting) phase.

This results in eyelashes that are longer, thicker, and often darker, as bimatoprost may also stimulate melanogenesis.[10][16]

Receptor Binding and Functional Potency

The biological activity of bimatoprost is quantified by its binding affinity (Ki) and functional potency (EC50) at various prostanoid receptors. Bimatoprost acid is a potent FP receptor agonist but shows some affinity for other receptors at higher concentrations.

Table 1: Prostanoid Receptor Binding Affinities (Ki)

| Compound | Receptor | Ki (nM) | Source(s) |

| Bimatoprost Acid | FP | 83 | [5] |

| EP1 | 95 | [5] | |

| EP3 | 387 | [5] | |

| Bimatoprost | FP | 6310 ± 1650 | [3] |

Table 2: Functional Agonist Potency (EC50)

| Compound | Assay | Cell Type | EC50 (nM) | Source(s) |

| Bimatoprost Acid | Phosphoinositide Turnover | Human Ciliary Muscle | 4 | [17] |

| Phosphoinositide Turnover | Human Trabecular Meshwork | 2.8 - 3.8 | [18] | |

| Phosphoinositide Turnover | Human Trabecular Meshwork | 26 - 112 | [17] | |

| Ca²⁺ Mobilization | Swiss 3T3 Fibroblasts | 49 | [18] | |

| Bimatoprost | Ca²⁺ Mobilization | Cloned Human FP (HEK cells) | 2940 ± 1663 | [3] |

| Ca²⁺ Mobilization | Swiss 3T3 Fibroblasts | 3120 | [18] | |

| Phosphoinositide Turnover | Human Trabecular Meshwork | 3245 | [5] |

Signaling Pathways

Upon binding of bimatoprost acid, the FP receptor, a Gq/11-coupled receptor, initiates a well-defined signaling cascade. This pathway is central to its physiological effects in ocular tissues.

Diagram 1: Bimatoprost Acid FP Receptor Signaling Pathway

Caption: FP receptor activation by bimatoprost acid initiates Gq signaling.

Key Experimental Protocols

The characterization of bimatoprost's biological activity relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for these essential experiments.

Diagram 2: General Workflow for In Vitro GPCR Functional Assay

Caption: A typical workflow for assessing compound potency at a GPCR.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound (bimatoprost acid) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

1. Membrane Preparation:

-

Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay.

2. Assay Protocol:

-

In a 96-well plate, combine:

- Receptor membranes (typically 5-50 µg protein per well).

- Radioligand (e.g., [³H]PGF2α) at a concentration at or below its Kd value.

- Varying concentrations of the unlabeled competitor (bimatoprost acid) or vehicle.

-

To determine non-specific binding (NSB), a parallel set of wells is prepared containing a high concentration of an unlabeled FP agonist.

-

Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot specific binding as a function of the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of bimatoprost acid to activate the Gq-coupled FP receptor, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).

1. Cell Preparation:

-

Plate cells expressing the FP receptor (e.g., CHO-K1, HEK293) onto black-walled, clear-bottom 96- or 384-well microplates.

-

Allow cells to adhere and grow overnight in a standard cell culture incubator (37°C, 5% CO₂).

2. Dye Loading:

-

Prepare a dye-loading solution containing a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye extrusion from the cells.

-

Remove the culture medium from the cells and add the dye-loading solution to each well.

-

Incubate the plate for approximately 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye within the cells.

3. Assay Execution:

-

Prepare a compound plate with serial dilutions of bimatoprost acid.

-

Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm).

-

Initiate the assay by adding the bimatoprost acid solutions from the compound plate to the cell plate.

-